molecular formula C16H20N6O3S B6530633 N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide CAS No. 946224-22-2

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide

Cat. No.: B6530633
CAS No.: 946224-22-2
M. Wt: 376.4 g/mol
InChI Key: GJPQWJWJYKQIRN-UHFFFAOYSA-N
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Description

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring, a piperazine moiety, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

    Formation of the Pyrazine-2-carboxamide Core: This can be achieved by reacting pyrazine-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using pyridine-2-ylpiperazine as a starting material.

    Sulfonylation: The sulfonyl group is added via sulfonyl chloride reagents in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine-2-ylpiperazine with sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A well-known anti-tubercular drug with a similar pyrazine core.

    Pyridine-2-ylpiperazine derivatives: Compounds with similar structural motifs used in medicinal chemistry.

Uniqueness

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3S/c23-16(14-13-17-5-6-18-14)20-7-12-26(24,25)22-10-8-21(9-11-22)15-3-1-2-4-19-15/h1-6,13H,7-12H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPQWJWJYKQIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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